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Compound of Interest

Compound Name: 5-(bromomethyl)-1H-indazole

Cat. No.: B1278532

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 5-(bromomethyl)-1H-indazole. Due to the limited availability of public
domain experimental spectra for this specific molecule, this report combines known data for the
parent molecule, 1H-indazole, with detailed, generalized experimental protocols for the
acquisition of such data for brominated indazole derivatives. This document is intended to
serve as a valuable resource for the synthesis, characterization, and application of this
compound in research and development.

Spectroscopic and Spectrometric Data Summary

The structural characterization of 5-(bromomethyl)-1H-indazole is achieved through a
combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy,
and mass spectrometry (MS). The expected and observed data for closely related compounds
are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectral Data for 1H-Indazole
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.10 S 1H H3
7.77 d 1H H4
7.51 d 1H H7
7.40 m 1H H6
7.18 m 1H H5

Solvent: CDCIs, Spectrometer Frequency: 300 MHz. Data is for the unsubstituted 1H-indazole

and serves as a reference.[1]

For 5-(bromomethyl)-1H-indazole, the introduction of the bromomethyl group at the C5

position is expected to significantly alter the chemical shifts and splitting patterns of the

aromatic protons. The methylene protons of the bromomethyl group would likely appear as a

singlet in the range of 4.5-5.0 ppm.

Table 2: 13C NMR Spectral Data for 1H-Indazole

Chemical Shift (8) ppm Assighment
140.01 C7a

134.77 C3

126.80 C6

123.13 C3a

120.96 C5

120.86 Cc4

109.71 C7

Solvent: CDCIs, Spectrometer Frequency: 75 MHz. Data is for the unsubstituted 1H-indazole

and serves as a reference.[1]
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In the 13C NMR spectrum of 5-(bromomethyl)-1H-indazole, the carbon of the bromomethyl
group is expected to appear in the aliphatic region, typically between 30-40 ppm. The chemical
shift of the C5 carbon would also be significantly affected by the substitution.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-(bromomethyl)-1H-indazole

Wavenumber (cm~?) Intensity Assignment
3150-3000 Medium N-H stretch
) C-H stretch (aromatic and
3000-2850 Medium-Weak ) )
aliphatic)
] C=C and C=N stretching
1620-1450 Medium-Strong o
(aromatic ring)
1250-1200 Medium-Strong C-N stretch
700-600 Strong C-Br stretch

Note: This data is predicted based on characteristic absorption frequencies for the functional
groups present in the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Predicted Mass Spectrometry Data for 5-(bromomethyl)-1H-indazole
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miz Interpretation

Molecular ion peak [M]*, showing the
210/212 characteristic isotopic pattern for a bromine-

containing compound.

131 Fragment ion peak [M-Br]*, corresponding to
the loss of a bromine radical.

Fragment ion peak corresponding to the

117 ) ) )
indazole radical cation.

lonization method: Electron lonization (El). The presence of bromine will result in two peaks for

bromine-containing fragments with an intensity ratio of approximately 1:1, separated by 2 m/z

units.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided

below.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is
recommended.

Sample Preparation: Dissolve approximately 5-10 mg of 5-(bromomethyl)-1H-indazole in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

Data Acquisition:

o H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include
a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain

a good signal-to-noise ratio.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. A larger number of scans and a
longer relaxation delay (e.g., 2-5 seconds) are typically required compared to *H NMR.
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o Data Processing: Process the acquired free induction decay (FID) using an appropriate
window function (e.g., exponential multiplication) followed by Fourier transformation.
Reference the spectra to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane).

Infrared (IR) Spectroscopy

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact. This is a common and
straightforward method for solid samples.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)
powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Record a background spectrum (of the empty ATR crystal or a pure KBr
pellet). Then, acquire the sample spectrum, typically over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

¢ Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
this can be done via a direct insertion probe or by dissolving it in a suitable solvent and
introducing it via a liquid chromatography system (LC-MS).

o Data Acquisition:

o El: This is a hard ionization technique that often leads to fragmentation, providing valuable
structural information.

o ESI: This is a soft ionization technique that typically produces the protonated molecule
[M+H]*, confirming the molecular weight.
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+ Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. For halogenated compounds, the isotopic pattern is a key

diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the complete spectroscopic and
spectrometric characterization of 5-(bromomethyl)-1H-indazole.
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Caption: Generalized workflow for the synthesis and spectroscopic characterization of 5-
(bromomethyl)-1H-indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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